molecular formula C10H11NO B1614895 4-phenoxybutanenitrile CAS No. 2243-43-8

4-phenoxybutanenitrile

Cat. No.: B1614895
CAS No.: 2243-43-8
M. Wt: 161.2 g/mol
InChI Key: ZOLWCAUQCGRDGA-UHFFFAOYSA-N
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Description

4-phenoxybutanenitrile is an organic compound with the molecular formula C10H11NO. It is a nitrile derivative, characterized by the presence of a phenoxy group attached to a butyronitrile chain. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-phenoxybutanenitrile can be synthesized through several methods. One common method involves the reaction of 4-phenoxybutyric acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield this compound . Another method involves the nucleophilic substitution of 4-bromobutyronitrile with phenol in the presence of a base .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-phenoxybutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-phenoxybutanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by nitrile hydratase enzymes to form corresponding amides and acids. These reactions are crucial in various metabolic pathways and can influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylbutyronitrile
  • 4-Bromobutyronitrile
  • 4-Hydroxybutyronitrile

Comparison

4-phenoxybutanenitrile is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to other similar compounds. For instance, 4-Phenylbutyronitrile has a phenyl group instead of a phenoxy group, leading to different reactivity and applications. The phenoxy group in this compound enhances its solubility and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-phenoxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLWCAUQCGRDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176954
Record name 4-Phenoxybutyronitrile
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2243-43-8
Record name 4-Phenoxybutanenitrile
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Record name 4-Phenoxybutyronitrile
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Record name 4-Phenoxybutyronitrile
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Record name 4-Phenoxybutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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